

Commercial Production Methods for 1,5-Hexanediol: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Hexanediol

Cat. No.: B1582509

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Introduction

1,5-Hexanediol is a C6 linear diol with hydroxyl groups at the 1 and 5 positions. Its structure lends it to applications as a monomer in the synthesis of polyesters and polyurethanes, and as a building block in the pharmaceutical and fine chemical industries. While structurally similar to the more common 1,6-Hexanediol, the asymmetric nature of **1,5-Hexanediol** can impart unique properties to the resulting polymers and molecules. This guide provides an in-depth overview of the key manufacturing processes for **1,5-Hexanediol**, focusing on both established chemical synthesis routes and emerging bio-based production pathways.

Production Methods

Currently, the production of **1,5-Hexanediol** is not as large-scale as its 1,6-isomer. However, two primary routes are well-documented in scientific literature: a bio-based pathway starting from 5-hydroxymethylfurfural (HMF) and a chemical synthesis route involving the reduction of a 5-ketohexanoate precursor.

Bio-based Production from 5-Hydroxymethylfurfural (HMF)

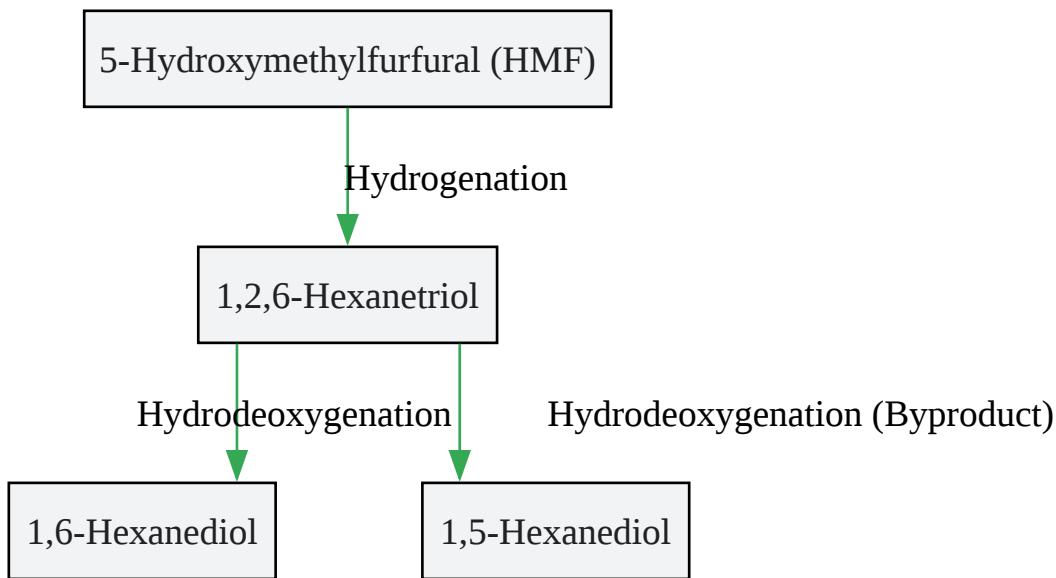
The conversion of biomass-derived HMF into valuable chemicals is a cornerstone of modern green chemistry. The synthesis of C6 diols from HMF typically proceeds through the

intermediate 1,2,6-hexanetriol. While much of the research in this area has focused on maximizing the yield of 1,6-Hexanediol, studies have shown that **1,5-Hexanediol** is a significant byproduct, and its formation can be influenced by catalyst selection and reaction conditions.

Process Description

The process begins with the hydrogenation of HMF to produce 1,2,6-hexanetriol. This is followed by a hydrodeoxygenation step to selectively remove one of the hydroxyl groups. The selectivity towards **1,5-Hexanediol** versus 1,6-Hexanediol in this step is a key challenge. The use of specific catalyst systems, such as rhodium-rhenium oxide on a silica support (Rh-ReO_x/SiO₂), has been shown to yield mixtures of both diols. The reaction mechanism involves the protonation of a hydroxyl group followed by dehydration and subsequent hydrogenation. The formation of **1,5-Hexanediol** likely proceeds through a pathway involving the removal of the secondary hydroxyl group at the 2-position of 1,2,6-hexanetriol.

Reaction Pathway



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Bio-based pathway to **1,5-Hexanediol** from HMF.

Quantitative Data Summary

The following table summarizes the key data for the hydrodeoxygenation of 1,2,6-hexanetriol where **1,5-Hexanediol** is a notable byproduct. It is important to note that these conditions were optimized for 1,6-Hexanediol production.

Parameter	Value	Reference
Catalyst	Rh-ReO _x /SiO ₂	[1]
Temperature	180 °C	[1]
Pressure (H ₂)	80 bar	[1]
Reaction Time	20 hours	[1]
1,2,6-Hexanetriol Conversion	100%	[1]
Selectivity to 1,6-Hexanediol	73%	[1]
Selectivity to 1,5-Hexanediol	Main byproduct	[1]

Detailed Experimental Protocol: Hydrodeoxygenation of 1,2,6-Hexanetriol

The following is a representative experimental protocol based on literature for the catalyst screening studies for the conversion of 1,2,6-hexanetriol.[\[1\]](#)

- Catalyst Preparation: A Rh-ReO_x/SiO₂ catalyst is prepared, typically by impregnation methods.
- Reaction Setup: A high-pressure batch reactor is charged with 1,2,6-hexanetriol, the Rh-ReO_x/SiO₂ catalyst, and a solvent (e.g., water).
- Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to 80 bar. The reaction mixture is heated to 180°C and stirred for 20 hours.
- Product Analysis: After cooling and depressurizing the reactor, the product mixture is filtered to remove the catalyst. The liquid phase is then analyzed by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) to determine the conversion of 1,2,6-hexanetriol and the selectivity to **1,5-Hexanediol** and 1,6-Hexanediol.

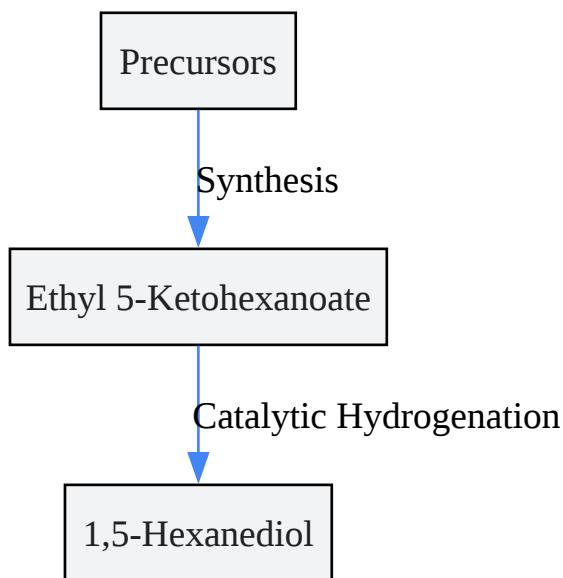
Chemical Synthesis via Reduction of 5-Ketohexanoates

A more direct and established, though not necessarily commercial-scale, method for producing **1,5-Hexanediol** is through the reduction of a 5-ketohexanoate precursor. This method offers high yields and selectivity.

Process Description

This synthetic route involves two main stages: the synthesis of a 5-ketohexanoate (e.g., ethyl 5-ketohexanoate) and its subsequent reduction to **1,5-Hexanediol**. The keto-ester can be prepared from various starting materials. The reduction of the keto-ester can be achieved using chemical reducing agents like lithium aluminum hydride or through catalytic hydrogenation, the latter being more amenable to industrial scale-up. Catalytic hydrogenation typically employs catalysts such as copper chromium oxide under hydrogen pressure.

Reaction Pathway



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Chemical synthesis of **1,5-Hexanediol**.

Quantitative Data Summary

The following table summarizes the key data for the catalytic reduction of ethyl 5-ketohexanoate to **1,5-Hexanediol**.

Parameter	Value	Reference
Starting Material	Ethyl 5-ketohexanoate	[2]
Catalyst	Copper chromium oxide	[2]
Solvent	Ethanol or Dioxane	[2]
Yield	85%	[2]

Detailed Experimental Protocol: Catalytic Reduction of Ethyl 5-Ketohexanoate

The following protocol is based on the catalytic reduction method described in the literature.[2]

- **Reaction Setup:** A high-pressure hydrogenation reactor is charged with ethyl 5-ketohexanoate, copper chromium oxide catalyst, and a suitable solvent such as ethanol or dioxane.
- **Hydrogenation:** The reactor is sealed, purged, and pressurized with hydrogen. The reaction is then carried out at an elevated temperature and pressure. (Specific conditions for temperature and pressure for this exact conversion are not detailed in the provided search results but would be typical for this type of reduction).
- **Work-up and Purification:** After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed from the filtrate by evaporation under reduced pressure. The resulting crude **1,5-Hexanediol** can be purified by fractional distillation.

Summary and Future Outlook

The production of **1,5-Hexanediol** can be approached through both bio-based and traditional chemical synthesis routes. The bio-based method, originating from HMF, is promising from a sustainability perspective, although current research has primarily focused on the production of 1,6-Hexanediol, with **1,5-Hexanediol** being a significant byproduct. Future research in this area

could focus on developing catalysts and reaction conditions that favor the selective formation of **1,5-Hexanediol**.

The chemical synthesis route via the reduction of 5-ketohexanoates offers a more direct path with high reported yields at the laboratory scale. For this method to be commercially viable, the scalable and economic production of the 5-ketohexanoate starting material is a critical factor. Further development of robust and cost-effective catalytic hydrogenation processes will also be essential for large-scale industrial production. For researchers and professionals in drug development and materials science, both pathways offer opportunities for innovation, either through the optimization of existing methods or the discovery of novel synthetic routes.

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